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molecular formula C22H17ClN2O B8547822 4-(4-Chlorophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60660-03-9

4-(4-Chlorophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No. B8547822
M. Wt: 360.8 g/mol
InChI Key: DOOCZYILLTZTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041046

Procedure details

A solution of sodium nitrite (3.1 g, 0.0442 mole) in water (10 ml) is added slowly at 0° C. to 5° C. to a well stirred, chilled solution of 4-(p-aminophenoxy)-1-methyl-3,5-diphenylpyrazole (15.1 g, 0.0442 mole) in concentrated hydrochloric acid (50 ml).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:30]=[CH:29][C:9]([O:10][C:11]2[C:12]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[N:13][N:14]([CH3:22])[C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:8][CH:7]=1.[ClH:31]>O>[Cl:31][C:6]1[CH:30]=[CH:29][C:9]([O:10][C:11]2[C:12]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[N:13][N:14]([CH3:22])[C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
NC1=CC=C(OC=2C(=NN(C2C2=CC=CC=C2)C)C2=CC=CC=C2)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC=2C(=NN(C2C2=CC=CC=C2)C)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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